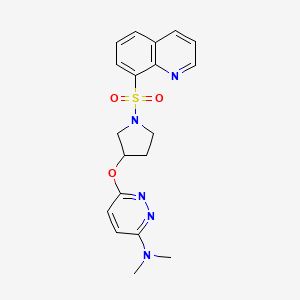

N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-6-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)oxypyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-23(2)17-8-9-18(22-21-17)27-15-10-12-24(13-15)28(25,26)16-7-3-5-14-6-4-11-20-19(14)16/h3-9,11,15H,10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWGCNZWRVKBAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic conditions. The pyrrolidine moiety is then introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable leaving groups.

The quinoline sulfonyl group is attached through sulfonylation reactions, where quinoline derivatives are treated with sulfonyl chlorides in the presence of a base such as triethylamine. The final step involves the N,N-dimethylation of the amine group, which can be achieved using dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, reducing the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Hydrogen gas, palladium on carbon, ethanol.

Substitution: Sodium hydride, dimethylformamide, amines, thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Amino or thiol-substituted pyridazine derivatives.

Scientific Research Applications

N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline sulfonyl group is known to interact with protein active sites, potentially inhibiting enzyme activity. The pyrrolidine moiety may enhance binding affinity through hydrophobic interactions, while the pyridazine ring can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Key Structural Features of Analogs

Stereochemical and Conformational Effects

- Chiral Centers : The target compound’s pyrrolidine linker may introduce chirality, as seen in ’s (3R)-configured analog, which showed >10-fold higher potency than its (3S) enantiomer in kinase assays .

Biological Activity

N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structural elements, including the quinoline and pyrrolidine moieties, suggest a range of pharmacological applications, particularly in antiviral and antibacterial contexts.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 399.5 g/mol. The presence of the sulfonyl group in conjunction with heterocyclic structures enhances its biological activity.

Biological Activity Overview

This compound has been explored for various biological activities, notably:

-

Antiviral Activity :

- A related compound, identified as sulfonylpyrrolidine, demonstrated potent inhibitory effects against the human respiratory syncytial virus (hRSV), with an effective concentration (EC50) of 2.3 µM and a cytotoxicity (CC50) of 30.9 µM, indicating a favorable selectivity index .

- The mechanism involves interference at the entry stage of viral infection, showcasing the potential for similar compounds to exhibit antiviral properties.

-

Antibacterial Activity :

- Pyrrole derivatives have shown promising antibacterial effects, particularly against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The sulfonamide functional group is known for its low toxicity and effectiveness in medicinal chemistry, suggesting that derivatives like this compound may also possess significant antibacterial properties.

Study on Antiviral Properties

In a high-throughput screening assay, compounds structurally related to this compound were evaluated for their antiviral efficacy. The study highlighted that modifications in the pyrrolidine scaffold could enhance antiviral activity while maintaining low cytotoxicity .

Antibacterial Efficacy Evaluation

A series of pyrrole benzamide derivatives were assessed for their antibacterial activity against various pathogens. Results indicated that modifications to the quinoline structure could lead to compounds with enhanced potency against Gram-positive bacteria, reinforcing the hypothesis that similar structural motifs in N,N-dimethyl compounds could yield effective antibacterial agents .

Research Findings Summary Table

| Activity | Target Pathogen | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Antiviral | Human Respiratory Syncytial Virus (hRSV) | 2.3 ± 0.8 | 30.9 ± 1.1 | 13.4 |

| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 | Not specified | Not specified |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-dimethyl-6-((1-(quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazin-3-amine, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via multi-step coupling reactions. For example, sulfonylation of pyrrolidine derivatives with quinoline-8-sulfonyl chloride in polar aprotic solvents (e.g., DMSO) under basic conditions (cesium carbonate) is a critical step . Subsequent nucleophilic substitution with pyridazine derivatives is performed, followed by purification using gradient chromatography (e.g., ethyl acetate/hexane) . Structural validation relies on H/C NMR for functional group confirmation and HRMS for molecular weight verification. Purity is assessed via HPLC (>98%) and melting point analysis .

Q. How can researchers optimize reaction conditions for introducing the quinolin-8-ylsulfonyl moiety?

- Methodological Answer : Reaction optimization involves design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and base strength. For sulfonylation, solvents such as DMF or acetonitrile with tertiary amines (e.g., 3-picoline) improve yields by reducing side reactions . Kinetic studies using in-situ FTIR or LC-MS can monitor intermediate formation. Statistical tools (e.g., response surface methodology) help identify optimal conditions, minimizing trial-and-error approaches .

Q. What spectroscopic techniques are most reliable for characterizing the pyrrolidin-3-yloxy linkage in this compound?

- Methodological Answer : 2D NMR techniques (e.g., H-C HSQC and HMBC) resolve spatial proximity between the pyrrolidine oxygen and pyridazine ring. IR spectroscopy identifies ether (C-O-C) stretches near 1100–1250 cm. X-ray crystallography, if feasible, provides unambiguous confirmation of the linkage geometry, as demonstrated in analogous pyridazine-amine structures .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the quinolin-8-ylsulfonyl group in nucleophilic substitutions?

- Methodological Answer : Density functional theory (DFT) calculations assess the electrophilicity of the sulfonyl group and transition-state energetics. Solvent effects are modeled using COSMO-RS. Reaction path sampling (e.g., NEB method) identifies low-energy pathways, while molecular docking predicts steric hindrance from the quinoline ring . These insights guide solvent/base selection to enhance regioselectivity .

Q. How should researchers address contradictions in reported yield data for similar pyridazine-sulfonamide derivatives?

- Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., trace moisture, catalyst purity). Systematic replication under controlled conditions (e.g., inert atmosphere) is critical. Analytical validation (e.g., F NMR for fluorinated byproducts) identifies hidden impurities. Meta-analysis of literature data, combined with computational reaction simulations, resolves mechanistic ambiguities .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly its enzyme inhibition potential?

- Methodological Answer : In vitro assays (e.g., fluorescence-based enzymatic screens) quantify inhibition constants () against targets like kinases or proteases. Structure-activity relationship (SAR) studies modify the pyrrolidine or pyridazine moieties to probe binding pocket interactions. Molecular dynamics simulations predict binding stability, while cryo-EM or SPR assays validate macromolecular interactions .

Q. Can alternative catalytic systems improve the sustainability of synthesizing this compound?

- Methodological Answer : Transition-metal-free catalysis (e.g., organocatalytic sulfonylation) reduces heavy metal waste. Photoredox catalysis under visible light enables milder conditions for C-O bond formation. Solvent selection guides (e.g., CHEM21) recommend biodegradable solvents (cyclopentyl methyl ether) to replace DMF . Life-cycle assessment (LCA) metrics compare the environmental footprint of new routes.

Q. How does the electronic nature of the quinoline ring influence the compound’s stability under acidic conditions?

- Methodological Answer : Protonation studies (UV-Vis titration) correlate the quinoline ring’s p with degradation rates. DFT calculations map electron density shifts upon acid exposure. Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation products, guiding formulation strategies (e.g., lyophilization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.